molecular formula C10H7ClN2O B13081277 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile

2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile

Cat. No.: B13081277
M. Wt: 206.63 g/mol
InChI Key: OFCRQZWIYXMNBG-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities . This compound is characterized by the presence of a chloro and hydroxy group on the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile typically involves the functionalization of the indole ring. One common method is the reaction of 4-chloro-5-hydroxyindole with acetonitrile under specific conditions. The reaction may require the use of catalysts or specific reagents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the indole ring can influence its binding affinity to receptors or enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

  • 2-(4-Hydroxy-1H-indol-3-yl)acetonitrile
  • 2-(5-Chloro-1H-indol-3-yl)acetonitrile
  • 2-(4-Chloro-1H-indol-3-yl)acetonitrile

Comparison: 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile is unique due to the presence of both chloro and hydroxy groups on the indole ring. This combination can influence its chemical reactivity and biological properties, making it distinct from other similar compounds that may only have one of these functional groups .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(4-chloro-5-hydroxy-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C10H7ClN2O/c11-10-8(14)2-1-7-9(10)6(3-4-12)5-13-7/h1-2,5,13-14H,3H2

InChI Key

OFCRQZWIYXMNBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CC#N)Cl)O

Origin of Product

United States

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